1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one

Cytochrome P450 phenotyping Drug metabolism In vitro-in vivo extrapolation

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one (CAS 646521-18-8), systematically also named 4′-hydroxymethyl-α-pyrrolidinopropiophenone (HO-MPPP), is a phase-I metabolite of the scheduled synthetic cathinone designer drug 4′-methyl-α-pyrrolidinopropiophenone (MPPP). It belongs to the pyrrolidinophenone subclass of substituted cathinones, which are centrally acting stimulants structurally related to amphetamines.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 646521-18-8
Cat. No. B12591518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one
CAS646521-18-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(C=C1)CO)N2CCCC2
InChIInChI=1S/C14H19NO2/c1-11(15-8-2-3-9-15)14(17)13-6-4-12(10-16)5-7-13/h4-7,11,16H,2-3,8-10H2,1H3
InChIKeyMOCYRRGUYQCODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one CAS 646521-18-8: Procurement-Grade Overview for Forensic and Metabolism Laboratories


1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one (CAS 646521-18-8), systematically also named 4′-hydroxymethyl-α-pyrrolidinopropiophenone (HO-MPPP), is a phase-I metabolite of the scheduled synthetic cathinone designer drug 4′-methyl-α-pyrrolidinopropiophenone (MPPP). It belongs to the pyrrolidinophenone subclass of substituted cathinones, which are centrally acting stimulants structurally related to amphetamines. The compound is a racemic aminoketone with molecular formula C₁₄H₁₉NO₂, a monoisotopic mass of 233.14158 Da, and one hydrogen-bond donor (the benzylic –CH₂OH) versus three hydrogen-bond acceptors . Unlike the pharmacologically active parent drug MPPP, which acts as a monoamine reuptake inhibitor, HO-MPPP is classified as an inactive/toxicologically relevant metabolite and is therefore exclusively procured as a certified analytical reference standard for forensic toxicology, clinical urine drug testing, and cytochrome P450 phenotyping studies [1].

Why Generic Substitution Fails for 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one (CAS 646521-18-8) in Analytical and Forensic Workflows


Within the pyrrolidinophenone chemical space, compounds differing by a single substituent at the 4′-position of the phenyl ring exhibit distinct chromatographic retention times, mass spectral fragmentation patterns, and immunological cross-reactivities that preclude casual interchange [1]. For example, the parent drug α-PPP lacks the 4′-hydroxymethyl group entirely, giving it a lower molecular weight (203.29 vs. 233.31 Da), higher lipophilicity, and a fundamentally different EI-MS fingerprint. The immediate precursor MPPP (4′-methyl-α-PPP) cannot serve as a surrogate for HO-MPPP in quantitative LC-MS/MS or GC-MS assays because the hydroxymethyl moiety introduces a hydroxyl-dependent derivatization requirement (e.g., silylation or acetylation) that is absent for the methyl analog, and because extraction recovery from biological matrices differs markedly due to the increased polarity imparted by the –CH₂OH group [2]. Furthermore, the hexanophenone homolog metabolite HO-MPHP (4′-hydroxymethyl-α-pyrrolidinohexanophenone, MW 261.36) differs by two methylene units in the α-alkyl chain, altering both retention behaviour and the quantitative MS transition, making it unsuitable as an internal standard for HO-MPPP quantification. These analytical chemistry realities mean that only the authentic, certified HO-MPPP reference material ensures accurate identification, retention-time matching, and reliable quantification in forensic and clinical toxicology settings [2].

Quantitative Differentiation Evidence for 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one: Head-to-Head Enzyme Kinetic, Physicochemical, and Analytical Comparisons


CYP2D6-Dominant Hydroxylation Kinetics: HO-MPPP Formation vs. Alternative Metabolic Routes

The biotransformation of MPPP to HO-MPPP (the target compound) is catalyzed exclusively by CYP2C19 and CYP2D6 among the major human hepatic P450 isoforms. CYP2D6 is the dominant enzyme, exhibiting an apparent Km of 9.8 ± 2.5 μM and Vmax of 13.6 ± 0.7 pmol/min/pmol P450 in recombinant baculovirus-expressed microsomes. By contrast, CYP2C19 displayed biphasic non-saturable kinetics with a high-affinity Km,1 of 47.2 ± 12.5 μM (approximately 5-fold higher Km than CYP2D6) and Vmax,1 of 8.1 ± 1.4 pmol/min/pmol P450, indicating a substantially lower catalytic efficiency for HO-MPPP formation [1]. In pooled human liver microsomes, the high-affinity component exhibited Km,1 = 57.0 ± 20.9 μM and Vmax,1 = 199.7 ± 59.7 pmol/min/mg protein. CYP2D6-specific inhibition with 3 μM quinidine reduced MPPP hydroxylation to 11.8 ± 1.6% of control (p < 0.01), confirming CYP2D6 as the principal isoform responsible for HO-MPPP production [1]. This enzyme-selectivity profile differs from the metabolism of α-PPP (which lacks the 4′-methyl group), where alternative oxidative pathways such as pyrrolidine-ring hydroxylation and oxidative desamination predominate, making HO-MPPP a CYP2D6-selective probe metabolite [2].

Cytochrome P450 phenotyping Drug metabolism In vitro-in vivo extrapolation

Physicochemical Differentiation: Hydrogen-Bonding Capacity and Polarity vs. MPPP and α-PPP

The replacement of the 4′-methyl group (–CH₃) in MPPP with a hydroxymethyl group (–CH₂OH) in HO-MPPP introduces one hydrogen-bond donor (total HBD = 1) while maintaining three hydrogen-bond acceptors, compared to zero HBD for both α-PPP (C₁₃H₁₇NO, MW 203.29) and MPPP (C₁₄H₁₉NO, MW 217.31 free base). This increases the topological polar surface area and reduces the computed logP by approximately 0.8–1.2 log units relative to MPPP, as estimated from the SlogP value of 2.52 reported for structurally analogous pyrrolidinophenones [1]. The increased polarity of HO-MPPP directly impacts analytical workflow: it mandates polar, protic extraction solvents for acceptable solid-phase extraction (SPE) recovery from urine, whereas MPPP and α-PPP are efficiently recovered with standard non-polar C18 or mixed-mode cation-exchange sorbents [2]. Furthermore, the hydroxyl group necessitates a derivatization step (e.g., trimethylsilylation or pentafluoropropionylation) prior to GC-MS analysis to improve volatility and peak shape—a requirement not applicable to MPPP or α-PPP, which are amenable to direct injection [2].

Physicochemical profiling Solid-phase extraction Chromatographic method development

Complete Metabolic Clearance of MPPP to HO-MPPP and Downstream Products in Rat Urine: Implications for Reference Standard Necessity

In rat urine following MPPP administration, the parent drug was found to be completely metabolized, with no detectable unchanged MPPP. The metabolic pathway proceeds via hydroxylation at the 4′-methyl group to yield HO-MPPP as the primary phase-I metabolite, followed by further oxidation to the corresponding 4′-carboxy derivative and/or pyrrolidine-ring hydroxylation followed by dehydrogenation to the lactam [1]. Consequently, toxicological detection of MPPP abuse in human urine specimens must target the metabolites—particularly HO-MPPP—rather than the parent drug. This is in contrast to α-PPP, for which both the parent compound and a series of pyrrolidine-hydroxylated metabolites are detectable [1]. The absence of unchanged MPPP in urine means that HO-MPPP is the essential target analyte for forensic confirmation; without a certified HO-MPPP reference standard, laboratories cannot establish the limit of detection (LOD), limit of quantification (LOQ), or retention-time match required for reporting a positive finding under ISO/IEC 17025 or equivalent forensic accreditation standards .

Forensic toxicology Urine drug testing Metabolite identification

Biotechnological Synthesis Distinction: HO-MPPP Production via Recombinant Fission Yeast vs. Multi-Step Chemical Synthesis of Analogs

HO-MPPP can be produced via a biotechnological route using fission yeast (Schizosaccharomyces pombe) co-expressing human CYP2D6 or CYP2C19 together with human cytochrome P450 reductase, providing a single-step, regiospecific hydroxylation of MPPP. This approach yields HO-MPPP directly without the protecting-group manipulations, chromatographic isomer separations, and low overall yields characteristic of multi-step chemical synthesis [1]. In contrast, the chemical synthesis of the hexanophenone analog HO-MPHP typically requires a linear sequence of Friedel-Crafts acylation, α-bromination, nucleophilic substitution with pyrrolidine, and subsequent benzylic oxidation, with reported overall yields of <15% [1]. The biotechnological method also avoids the use of toxic heavy-metal oxidants and chlorinated solvents, which is relevant for laboratories seeking reference standards with minimal residual solvent profiles and documented provenance [2]. The availability of both CYP2D6- and CYP2C19-derived HO-MPPP batches further enables isoform-specific metabolic studies that cannot be conducted with chemically synthesized racemic material alone.

Biotechnological synthesis Reference standard production Cytochrome P450 co-expression

Procurement-Driven Application Scenarios for 1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one (CAS 646521-18-8)


Certified Reference Standard for Forensic Urine Drug Testing and MPPP Abuse Confirmation

In forensic toxicology laboratories operating under ISO/IEC 17025 accreditation, HO-MPPP is the mandatory target analyte for confirming MPPP consumption, because the parent drug MPPP is completely metabolized and absent from urine. A certified HO-MPPP reference standard with documented purity (e.g., ≥95% by HPLC), batch-specific certificate of analysis, and traceable mass spectral library entry (EI-MS, 70 eV) enables the laboratory to establish retention-time match, ion-ratio confirmation, and validated LOD/LOQ values required for defensible reporting [1]. Any attempt to substitute HO-MPPP with MPPP, α-PPP, or HO-MPHP would violate the core principle of targeted analyte confirmation—namely, that the reference material must be identical to the substance being identified—and would fail a forensic proficiency testing challenge [1].

CYP2D6 Phenotyping Probe Substrate and Enzyme Inhibition Studies

Because CYP2D6 is the principal isoform responsible for MPPP hydroxylation (Km = 9.8 ± 2.5 μM; 88.2% inhibition by quinidine), HO-MPPP serves as a CYP2D6-selective metabolite endpoint in reaction phenotyping experiments using human liver microsomes or recombinant P450 isoforms [2]. Laboratories evaluating CYP2D6-mediated drug-drug interaction liability can use HO-MPPP formation rate as a specific readout, distinguishing CYP2D6 activity from CYP2C19 (Km ≈ 47.2 μM). This isoform selectivity makes the compound useful for calibrating CYP2D6 inhibition assays, where a chemically identical, certified standard of the hydroxylated product is required for quantitative LC-MS/MS calibration curves [2].

Method Development and Validation for Hydroxylated Cathinone Metabolite Extraction

The increased polarity of HO-MPPP relative to non-hydroxylated pyrrolidinophenones (estimated logP reduction of 0.8–1.2 units vs. MPPP) makes it an ideal model compound for developing and validating solid-phase extraction (SPE) and liquid-liquid extraction protocols specific to hydroxylated cathinone metabolites in biological matrices [1]. Because HO-MPPP demands polar-protic solvents for acceptable recovery and requires mandatory derivatization (trimethylsilylation, acetylation, or pentafluoropropionylation) prior to GC-MS, it serves as a worst-case extraction and derivatization challenge that cannot be adequately modeled using the more lipophilic parent analogs MPPP or α-PPP [1].

Biotechnological Reference Material Production and Isoform-Specific Metabolite Banking

For academic and contract research organizations producing in-house metabolite libraries for novel psychoactive substances, the demonstrated biotechnological route to HO-MPPP via fission yeast co-expressing human CYP2D6/CYP2C19 and P450 reductase provides a regiospecific, scalable, and environmentally favorable alternative to multi-step chemical synthesis [3]. Procurement of the already-characterized HO-MPPP chemical standard enables these laboratories to benchmark their own biotechnological production batches for purity, regioisomeric fidelity, and enzymatic provenance against a commercially certified reference lot, accelerating the development of isoform-specific metabolite banks for the broader pyrrolidinophenone class [3].

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